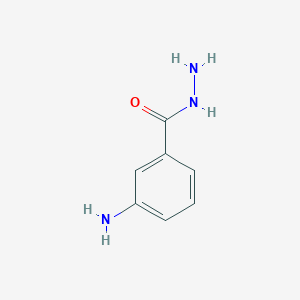

3-Aminobenzhydrazide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28878. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIVTKBYJLGBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074516 | |

| Record name | 3-Aminobenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-34-1 | |

| Record name | m-Aminobenzhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AL52KFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Hydrazide Chemistry and Benzene Derivatives

3-Aminobenzhydrazide is an organic compound belonging to two significant classes of chemicals: hydrazides and benzene (B151609) derivatives. ontosight.ai Hydrazides are characterized by the presence of a hydrazine (B178648) group (-NHNH2) attached to a carbonyl group (-C=O), making them derivatives of carboxylic acids. ontosight.ai This functional group is known for its reactivity and its ability to form stable complexes with metal ions. asianpubs.org The benzene derivative aspect of this compound refers to its core structure, which is a benzene ring. ontosight.ai The substituents on this ring, an amino group (-NH2) and a hydrazide group (-CONHNH2), dictate its chemical properties and reactivity. ontosight.ai The compound's formal name is 3-aminobenzoic acid hydrazide, and it is also known as m-aminobenzhydrazide. ontosight.ai

The presence of both the amino and hydrazide functional groups on a benzene ring makes this compound a versatile molecule in organic synthesis. myskinrecipes.com It serves as a building block for the creation of more complex molecules, including various heterocyclic compounds. The study of such benzene derivatives is crucial in medicinal chemistry and materials science, as the nature and position of the substituents on the benzene ring can significantly influence the biological activity and physical properties of the resulting compounds.

Significance of the Meta Substitution Pattern in 3 Aminobenzhydrazide Reactivity

The arrangement of the amino and hydrazide groups on the benzene (B151609) ring is crucial to the reactivity of 3-aminobenzhydrazide. The "meta" position (position 3) of the amino group relative to the hydrazide group influences the electronic properties of the benzene ring and the reactivity of both functional groups. In electrophilic aromatic substitution reactions, the amino group is typically an activating, ortho-para directing group. chemistrysteps.com However, the presence of the deactivating hydrazide group and the specific reaction conditions can alter this reactivity.

This meta-substitution pattern imparts a unique reactivity to this compound compared to its ortho and para isomers. This distinctiveness is valuable in various chemical applications, including coordination chemistry and the synthesis of specific isomers of larger molecules. tandfonline.com The spatial arrangement of the functional groups in the meta position can lead to the formation of specific types of metal complexes and polymeric structures that would not be possible with the other isomers. nih.gov For example, the reaction of m-aminobenzoic hydrazide in coordination chemistry leads to the formation of complexes where the ligand coordinates to metal ions through the carbonyl oxygen and the β-nitrogen atom of the hydrazide group. tandfonline.com

Overview of Key Research Areas for 3 Aminobenzhydrazide

Advanced Synthetic Approaches and Methodological Refinements

Research into the synthesis of hydrazides and related compounds continues to evolve, with a focus on improving efficiency and reaction times. Microwave-assisted synthesis has emerged as a promising technique. Although direct reports for this compound are limited, analogous hydrazide syntheses have shown significant improvements in yield and a drastic reduction in reaction time from hours to minutes under microwave irradiation. Such methods could potentially be adapted for a more rapid synthesis of this compound. Furthermore, palladium-catalyzed methods are being developed for the chemoselective arylation of hydrazides, offering sophisticated routes for creating diverse molecular architectures. ysu.am

Solution-Based Synthesis

The conventional and most widely documented method for synthesizing this compound is through a solution-based approach. rsc.orgrsc.org This typically involves a two-step process. The first step is the condensation of 3-nitrobenzoyl chloride with hydrazine (B178648) hydrate (B1144303) to form 3-nitrobenzhydrazide. Subsequently, the nitro group is reduced to an amine. This reduction is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel or iron trichloride (B1173362) on carbon. The reaction is often carried out in a solvent such as ethanol (B145695) or methanol (B129727) at elevated temperatures, typically around 80–85°C, yielding results in the range of 67–72%. Another approach involves the reaction of 3-aminobenzoic acid with hydrazine. ontosight.ai

A study detailed the synthesis of hydrazones from various hydrazides, including 2- and 4-aminobenzoic acid hydrazides, by reacting them with aldehydes in methanol or ethanol. rsc.org For the amino-substituted hydrazones, maintaining room temperature and adding the aldehyde dropwise was crucial. rsc.org

| Reagents | Conditions | Product | Yield | Reference |

| 3-nitrobenzoyl chloride, Hydrazine hydrate | Ethanol, 80-85°C | 3-nitrobenzhydrazide | - | |

| 3-nitrobenzhydrazide, H2 | Raney nickel or FeCl3/C catalyst | This compound | 67-72% | |

| 2- or 4-aminobenzhydrazide, Aldehydes | Methanol or ethanol, room temperature | Hydrazones | - | rsc.org |

| 3-aminobenzoic acid, Hydrazine | - | This compound | - | ontosight.ai |

Mechanosynthesis Techniques

Mechanochemical methods, such as grinding, offer a solvent-free or solvent-reduced alternative for synthesizing hydrazones and related compounds. rsc.orgresearchgate.net These techniques can lead to shorter reaction times and high yields. chowgules.ac.in For instance, the synthesis of quinazolin-4(1H)-ones from o-aminobenzhydrazide and aldehydes was successfully achieved through liquid-assisted grinding with DMSO, whereas similar solution-phase reactions yielded only Schiff bases. chowgules.ac.in

While a study on the synthesis of hydrazones and quinazolines found that mechanosynthesis was generally a better choice for quinazolines, it was less effective for producing pure hydrazones from 2- or 4-aminobenzhydrazide, often resulting in a mixture of products. rsc.orgrsc.org This suggests that the amino group's reactivity under mechanical stress can lead to side reactions. rsc.org The influence of humidity and crystallization water in the reactants can also play a significant role in the outcome of mechanochemical synthesis. researchgate.net

| Reactants | Technique | Product | Outcome | Reference |

| o-aminobenzhydrazide, Aldehydes/Ketones | Liquid-assisted grinding (DMSO) | Quinazolin-4(1H)-ones | High yields | chowgules.ac.in |

| 2- or 4-aminobenzhydrazide, Aldehydes | Mechanosynthesis | Hydrazones | Mixture of products | rsc.orgrsc.org |

Solid-State Melt Reactions

Solid-state melt reactions provide another solvent-free synthetic route. rsc.orgresearchgate.net This method involves heating the reactants together in the absence of a solvent. Research has demonstrated that solid-state melt reactions can be more efficient for synthesizing derivatives of certain hydrazones compared to other methods. rsc.orgresearchgate.net However, for hydrazones based on 2- or 4-aminobenzhydrazide, this technique was not successful, leading to a mixture of products. rsc.org This indicates a limitation of this method for specific substrates where the starting materials' reactivity leads to undesired side reactions at elevated temperatures without a solvent. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of hydrazides and their derivatives to reduce environmental impact. rsc.org Techniques like ultrasonic irradiation have been utilized to accelerate reactions, increase yields, and shorten reaction times for the synthesis of hydrazones. ekb.eg For example, the synthesis of various hydrazones under ultrasonic conditions in ethanol resulted in good yields and significantly reduced reaction times. ekb.eg

Solvent-drop grinding is another green chemistry technique that minimizes waste. While not specifically reported for this compound, its successful application in synthesizing related quinazolinone derivatives suggests its potential applicability. These methods align with the goals of green chemistry by reducing solvent use and energy consumption. rsc.orgekb.eg

Chemical Reactivity and Derivative Formation of this compound

The chemical structure of this compound, featuring both an amino group and a hydrazide moiety, allows for a variety of chemical transformations. Its unique meta-substitution pattern also influences its reactivity compared to its ortho and para isomers.

Oxidation Reactions of this compound

The hydrazide group in this compound is susceptible to oxidation, which can lead to the formation of various derivatives. Studies on the oxidation of benzoic acid hydrazides have shown that they are readily oxidized by enzymes like myeloperoxidase. nih.gov The rate of these oxidation reactions is influenced by the substituents on the aromatic ring. nih.gov The oxidation of p-aminobenzhydrazide by iron(III) has been studied, indicating a stoichiometric ratio of 4:1 for [Fe(III)]:[p-aminobenzhydrazide]. ipl.org

Formation of Azides and Nitroso Derivatives

Oxidation of the hydrazide group can lead to the formation of acyl azides. The general synthesis of organic azides can be achieved through various methods, including the reaction of alcohols with hydrogen azide (B81097) via the Mitsunobu reaction. researchgate.net Another common method is salt metathesis, for example, the reaction of metal chlorides with sodium azide. wikipedia.org While the direct conversion of this compound to an azide is not extensively detailed in the provided context, the oxidation of hydrazides is a known route to these functionalities.

Furthermore, the oxidation process can also potentially lead to the formation of nitroso derivatives. Preliminary studies on related compounds have suggested the formation of opened-ring nitroso intermediates during metabolic processes. unito.it

Common Oxidizing Agents and Reaction Conditions

The oxidation of this compound can lead to the formation of various oxidized derivatives, such as the corresponding azides or nitroso derivatives. Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The reaction conditions for the oxidation of hydrazide derivatives can vary. For instance, in the oxidation of benzhydrazide (a related compound), horseradish peroxidase-catalyzed oxidation occurs in the presence of H2O2. researchgate.net A kinetic study on the oxidation of m-amino benzoic acid hydrazide using Thallium (III) was conducted in a 1,4-dioxane (B91453) medium. orientjchem.org

Interactive Table: Common Oxidizing Agents for this compound

| Oxidizing Agent | Resulting Product Type | Reference |

|---|---|---|

| Potassium Permanganate | Azides or Nitroso derivatives | |

| Hydrogen Peroxide | Azides or Nitroso derivatives |

Reduction Reactions of this compound

Formation of Hydrazine Derivatives

Reduction reactions involving this compound can yield hydrazine derivatives. The hydrazide moiety itself is a derivative of hydrazine and can be further reduced. The specific nature of the resulting hydrazine derivative depends on the reducing agent and reaction conditions used.

Common Reducing Agents and Reaction Conditions

Common reducing agents used for the reduction of hydrazides and related compounds include sodium borohydride (B1222165) and catalytic hydrogenation. For example, the synthesis of this compound itself often involves the reduction of 3-nitrobenzhydrazide, which can be achieved through catalytic hydrogenation using catalysts like Pd/C. Solvent drop grinding with reducing agents such as NaBH₄ in a catalytic amount of water or ethanol is another described method.

Interactive Table: Common Reducing Agents and Conditions

| Reducing Agent | Reaction Conditions/Method | Reference |

|---|---|---|

| Sodium borohydride (NaBH₄) | Solvent drop grinding |

Nucleophilic Substitution Reactions of the Amino Group

The amino group (-NH₂) on the benzene (B151609) ring of this compound is susceptible to nucleophilic substitution reactions, allowing for the synthesis of a variety of N-substituted derivatives.

Formation of N-Substituted Derivatives

The reaction of the amino group with various electrophilic reagents leads to the formation of N-substituted this compound derivatives. These reactions are fundamental in modifying the structure and properties of the parent molecule. For instance, reacting the amino group can lead to the formation of amides, sulfonamides, and other derivatives. Research has described the synthesis of novel N-substituted aminobenzamide derivatives, showcasing the versatility of the amino group in forming new covalent bonds. nih.gov

Common Reagents (e.g., Alkyl Halides, Acyl Chlorides) and Conditions

Common reagents used for the nucleophilic substitution on the amino group include alkyl halides and acyl chlorides.

Alkylation with Alkyl Halides: The reaction with alkyl halides introduces an alkyl group onto the nitrogen atom of the amino group. These reactions are typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity.

Acylation with Acyl Chlorides: Acyl chlorides react with the amino group to form N-acyl derivatives (amides). This reaction is a common method for introducing an acyl group. For example, the reaction of 3-aminobenzamide (B1265367) derivatives with phenacyl halide in the presence of potassium carbonate results in N-alkylation. nih.gov Similarly, the synthesis of polyhydrazides can be achieved by condensing hydrazides with acyl chlorides. at.ua

Interactive Table: Reagents for Nucleophilic Substitution

| Reagent Type | Example | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides | Phenacyl halide | N-Alkylated derivative | nih.gov |

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The reaction of this compound with aldehydes and ketones provides a direct route to the synthesis of 3-aminobenzoylhydrazones. soeagra.com This condensation reaction, a cornerstone of hydrazone chemistry, involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com The subsequent elimination of a water molecule results in the formation of a stable C=N double bond, characteristic of the hydrazone linkage. soeagra.comlibretexts.org

These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid to facilitate the protonation of the carbonyl oxygen, thereby enhancing its electrophilicity. soeagra.com The general reaction scheme is as follows:

this compound + Aldehyde/Ketone → 3-Aminobenzoylhydrazone + Water

The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives by simply varying the aldehyde or ketone reactant. This has been demonstrated in the preparation of various Schiff bases and other related compounds. rdd.edu.iqresearchgate.net

Table 1: Examples of Hydrazone Synthesis from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone | Reference |

| Substituted Benzaldehydes | Substituted 3-Aminobenzoylhydrazones | |

| Various Aldehydes | Hydrazone-Schiff bases | rsc.orgrsc.org |

This table is generated based on available research data and is not exhaustive.

Cyclization Reactions Leading to Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amino group and a reactive hydrazide moiety allows for intramolecular or intermolecular cyclization reactions, leading to the formation of stable ring systems.

Synthesis of Quinazolinones and Related Heterocycles

This compound and its derivatives are key intermediates in the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological activities. rsc.orgrsc.orgsmolecule.com The formation of the quinazolinone ring system often involves a cyclocondensation reaction. For instance, the reaction of 2-aminobenzhydrazide (B158828) with various aldehydes can lead to the formation of quinazolinone derivatives. rdd.edu.iq While the specific use of this compound for quinazolinone synthesis is less commonly detailed, the principles of the reaction are transferable.

In a typical reaction, the amino group of the benzhydrazide attacks a carbonyl group, either from an external reagent or an intramolecularly formed intermediate. Subsequent cyclization and dehydration steps lead to the formation of the fused heterocyclic ring. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 2-aminobenzhydrazide with acetic anhydride (B1165640) or formic acid has been shown to produce N-substituted quinazolinone derivatives. rdd.edu.iq

Research has shown that the reaction of 2-aminobenzhydrazide with dihydroxybenzaldehydes can yield disubstituted quinazolin-4(3H)-one products. rsc.orgresearchgate.net This suggests that under appropriate conditions, this compound could undergo similar transformations.

Table 2: Examples of Quinazolinone Synthesis from Aminobenzhydrazides

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminobenzhydrazide | 2,3-dihydroxybenzaldehyde | 2,3-Dihydroquinazolinone derivative | rsc.orgresearchgate.net |

| 2-Aminobenzhydrazide | 2,4-dihydroxybenzaldehyde | 2,3-Dihydroquinazolinone derivative | rsc.orgresearchgate.net |

| 2-Aminobenzhydrazide | Acetic Anhydride | N-(2-methyl-4-oxoquinazolin-3-(4H)-yl)acetamide | rdd.edu.iq |

| 2-Aminobenzhydrazide | Formic Acid | N-(4-oxoquinazolin-3-(4H)-yl)formamide | rdd.edu.iq |

This table is based on reactions involving the isomeric 2-aminobenzhydrazide, illustrating the potential synthetic pathways for this compound.

Formation of Substituted 1,2,3-Triazoles

Substituted 1,2,3-triazoles, another important class of heterocyclic compounds, can be synthesized using aminobenzhydrazides as precursors. smolecule.com The synthesis often involves the reaction of the hydrazide with a suitable reagent to construct the triazole ring. For example, 2-aminobenzhydrazide has been used to prepare derivatives containing triazole rings by reacting it with phenyl isothiocyanate, followed by cyclization. rdd.edu.iq

While direct synthesis of 1,2,3-triazoles from this compound is not extensively documented in the provided context, the general synthetic strategies for triazole formation from related hydrazides are relevant. These methods often rely on the construction of the five-membered ring through the formation of new nitrogen-nitrogen and nitrogen-carbon bonds. ajol.info

Reaction Mechanism Studies and Stereochemical Considerations

The mechanism of condensation reactions between hydrazides and carbonyl compounds is well-established and proceeds through a nucleophilic addition-elimination pathway. soeagra.com The reaction is typically initiated by the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon. This is often followed by a proton transfer to form a tetrahedral intermediate. soeagra.com Subsequent dehydration of this intermediate, which can be acid-catalyzed, leads to the final hydrazone product. soeagra.com

In the context of cyclization reactions, the mechanism can be more complex. For instance, in the formation of quinazolinones from 2-aminobenzhydrazide and dihydroxybenzaldehydes, a 1:1 cyclic intermediate, 3-amino-2-(2,4-dihydroxyphenyl)-4(3H)-quinazolinone, has been isolated, indicating the reaction pathway is significantly influenced by the position of substituents. rsc.orgresearchgate.net

Stereochemical considerations can arise when chiral centers are formed during the reaction. For example, in the synthesis of a hydrazone-Schiff base where a chiral sp3 hybridized carbon atom is present, both stereoisomers can be found in the crystal structure if the molecule crystallizes in a centrosymmetric space group. rsc.org

This compound as a Ligand in Metal Complex Formation

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds and hydrazones. Its distinct meta-substitution pattern provides different reactivity compared to its ortho and para isomers, making it valuable in coordination chemistry and catalysis. The presence of multiple donor atoms—specifically the nitrogen atoms of the amino and hydrazide groups, and the oxygen atom of the carbonyl group—enables it to act as a versatile ligand. myskinrecipes.com This multi-dentate nature allows this compound to form stable chelate rings with metal ions, enhancing the stability of the resulting coordination complexes. asianpubs.org The ability of the amino and hydrazide groups to form hydrogen bonds and coordinate with metal ions makes it a versatile ligand in coordination chemistry.

The coordination behavior of this compound can be further modified through the formation of its derivatives, such as Schiff bases. For instance, the condensation of this compound with aldehydes or ketones results in hydrazone ligands with extended conjugation and additional coordination sites. asianpubs.orgresearchgate.net These Schiff base ligands often exhibit enhanced chelating abilities and can stabilize metal ions in various oxidation states. researchgate.net The flexibility in its coordination modes, ranging from bidentate to tridentate, allows for the formation of a wide array of metal complexes with diverse geometries and properties. researchgate.nettandfonline.com

Types of Metal Ions Complexed with this compound and Its Derivatives

Research has demonstrated that this compound and its derivatives can form complexes with a broad spectrum of metal ions. These include transition metals and lanthanides, showcasing the ligand's wide-ranging coordination capabilities. tandfonline.commdpi.comrsc.org The specific metal ion, along with the reaction conditions, influences the stoichiometry and geometry of the resulting complex. mdpi.comrsc.org

A significant body of research has focused on the complexation of this compound and its Schiff base derivatives with first-row transition metals. tandfonline.comresearchgate.netcolab.ws Complexes of manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) have been synthesized and extensively studied. tandfonline.comresearchgate.netcolab.ws For example, a series of new coordination compounds of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with m-aminobenzoic hydrazide and some of its arylidene derivatives have been prepared and characterized. tandfonline.com Similarly, transition metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with a Schiff base derived from 3-acetylcoumarin (B160212) and o-aminobenzoylhydrazone have been synthesized. researchgate.net

The formation of these complexes is often achieved by reacting a salt of the respective metal with the ligand in a suitable solvent. asianpubs.org The resulting complexes are typically colored solids, stable at room temperature, and often insoluble in common organic solvents but soluble in polar solvents like DMF and DMSO. asianpubs.orgekb.eg The specific properties of each complex, such as its color, magnetic susceptibility, and geometry, are dependent on the nature of the central metal ion. tandfonline.comresearchgate.net

| Metal Ion | Example Complex Type | Reference |

| Mn(II) | [Mn(L)Cl(H₂O)₂] | colab.ws |

| Fe(III) | Complexes with m-aminobenzoic hydrazide derivatives | tandfonline.com |

| Co(II) | [Co(L)Cl₂(H₂O)] | researchgate.net |

| Ni(II) | [Ni(L)Cl₂(H₂O)] | researchgate.net |

| Cu(II) | [Cu(HL)(Cl₂)H₂O] | asianpubs.org |

| Zn(II) | [Zn(L)(H₂O)] | colab.ws |

| Cd(II) | [Cd(L)(H₂O)] | colab.ws |

Ligand Binding Modes and Coordination Geometries

The structural diversity of metal complexes of this compound and its derivatives arises from the ligand's flexible coordination behavior. The involvement of different donor atoms and the ability to form chelate rings lead to various binding modes and coordination geometries. tandfonline.comcolab.ws

The amino (-NH₂) and hydrazide (-CONHNH₂) groups are the primary sites of interaction with metal ions. Infrared (IR) spectral studies are instrumental in determining the coordination mode. Typically, coordination through the carbonyl oxygen of the hydrazide group is indicated by a shift to lower frequency of the ν(C=O) band in the IR spectrum of the complex compared to the free ligand. asianpubs.orgtandfonline.com The involvement of the nitrogen atom of the hydrazide's terminal -NH₂ group or the azomethine nitrogen in Schiff base derivatives is confirmed by shifts in the corresponding IR bands. asianpubs.orgtandfonline.com In many cases, the ligand coordinates to the metal ion via the oxygen of the carbonyl group and the β-nitrogen atom of the hydrazide moiety. tandfonline.com In some Schiff base complexes, coordination occurs through the phenolic oxygen, azomethine nitrogen, and the ketonic oxygen, forming a tridentate ONO donor system. asianpubs.orgasianpubs.org

This compound and its derivatives can exhibit different denticities, acting as bidentate or tridentate ligands. researchgate.nettandfonline.com As a bidentate ligand, it typically coordinates through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group, forming a five-membered chelate ring. tandfonline.com In its Schiff base derivatives, particularly those formed with hydroxyaldehydes, the ligand can act as a tridentate ONO donor system. asianpubs.orgasianpubs.org This involves coordination through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. asianpubs.org This tridentate chelation leads to the formation of highly stable five- and six-membered rings. The ability to form such stable chelates is a key feature of the coordination chemistry of these ligands. asianpubs.orgresearchgate.net

The coordination number and geometry around the central metal ion are influenced by the ligand's denticity and the stoichiometry of the complex. Octahedral, tetrahedral, square planar, and square pyramidal geometries have all been reported for metal complexes of this compound and its derivatives. colab.wsasianpubs.orgresearchgate.net For instance, some Cu(II) complexes have been found to exhibit distorted octahedral or square pyramidal geometries. asianpubs.orgresearchgate.net Mn(II), Co(II), and Ni(II) complexes often adopt an octahedral geometry, while Zn(II) and Cd(II) complexes can be tetrahedral. colab.ws

| Geometry | Example Complex | Reference |

| Distorted Octahedral | [Cu(HL)(Cl₂)H₂O] | asianpubs.org |

| Square Pyramidal | [Cu(HL)(NO₃)]·2/3H₂O | asianpubs.org |

| Octahedral | [Mn(HL)(Cl)(H₂O)₂] | colab.ws |

| Tetrahedral | [Zn(L)(H₂O)] | colab.ws |

Role of Amino and Hydrazide Groups in Coordination

Spectroscopic and Analytical Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of this compound metal complexes. Elemental analysis provides the empirical formula and helps to establish the metal-to-ligand stoichiometry. tandfonline.comresearchgate.netcolab.ws

Infrared (IR) spectroscopy is a powerful tool for determining the ligand's coordination mode. asianpubs.orgtandfonline.com As mentioned earlier, shifts in the vibrational frequencies of the C=O, N-H, and C=N groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. asianpubs.orgtandfonline.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. asianpubs.org

Electronic (UV-Visible) spectroscopy gives insights into the geometry of the complexes. The positions and intensities of the d-d electronic transitions are characteristic of the coordination environment around the metal ion. researchgate.net Ligand-to-metal charge transfer (LMCT) bands can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to characterize the ligand and, in the case of diamagnetic complexes (like those of Zn(II) and Cd(II)), to confirm the coordination mode by observing shifts in the proton and carbon signals upon complexation. asianpubs.orgresearchgate.net

Magnetic susceptibility measurements at room temperature help to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and, consequently, the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries). researchgate.netasianpubs.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for determining the binding mode of this compound-based ligands to metal ions. The IR spectrum of the free ligand exhibits characteristic bands that often shift upon complexation, providing evidence of coordination.

Key vibrational bands in the free this compound or its hydrazone derivatives include:

ν(N-H): The stretching vibrations of the amino (-NH₂) and hydrazide (-NH) groups typically appear in the region of 3300-3180 cm⁻¹. asianpubs.org For instance, symmetric and asymmetric stretching vibrations of the -NH₂ group have been observed at 3324 cm⁻¹ and 3183 cm⁻¹, respectively. asianpubs.org

ν(C=O): The carbonyl stretch of the amide group is usually found around 1650-1680 cm⁻¹. asianpubs.orgresearchgate.net

ν(C=N): In hydrazone derivatives, the imine or azomethine stretch appears around 1610 cm⁻¹. asianpubs.org

ν(N-N): The N-N stretching vibration is observed near 1160 cm⁻¹. asianpubs.org

Upon coordination with a metal ion, several spectral changes are typically observed:

A shift in the ν(C=O) band to a lower wavenumber suggests the coordination of the carbonyl oxygen to the metal center. asianpubs.org

The disappearance or shift of the ν(N-H) band can indicate deprotonation and coordination of the hydrazinic nitrogen.

A shift in the ν(C=N) band of hydrazones to lower or higher wavenumbers is indicative of the azomethine nitrogen's involvement in chelation. asianpubs.org

The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. asianpubs.orgresearchgate.net For example, Cu-N and Cu-O vibrations have been assigned to bands in the ranges of 596-504 cm⁻¹ and 692-659 cm⁻¹, respectively. asianpubs.org

These spectral shifts provide strong evidence for the coordination of the ligand to the metal ion through various donor atoms, such as the carbonyl oxygen, azomethine nitrogen, and in some cases, the phenolic oxygen in Schiff base derivatives. asianpubs.orgasianpubs.org

Table 1: Characteristic FT-IR Frequencies (cm⁻¹) for a Hydrazone Derived from 2-aminobenzhydrazide and its Copper(II) Complexes

| Vibration | Ligand (H₂L) | [Cu(HL)(Cl₂)H₂O] | [Cu(HL)(NO₃)]·2/3H₂O | [{Cu(HL)}₂(µ-SO₄)]·11/3H₂O |

|---|---|---|---|---|

| ν(O-H) | 3415 | - | - | - |

| ν(NH₂) | 3324, 3183 | 3324, 3183 | 3324, 3183 | 3324, 3183 |

| ν(N-H) | 2964 | 2953 | 2952 | 2953 |

| ν(C=O) | 1654 | 1644 | 1604 | 1620 |

| ν(C=N) | 1610 | 1605 | 1530 | 1590 |

| ν(N-N) | 1160 | 1165 | 1166 | 1165 |

| ν(C-O) phenolic | 1282 | 1315 | 1309 | 1310 |

| ν(M-O) | - | 659 | 692 | 685 |

Data compiled from a study on a hydrazone ligand derived from 2-aminobenzhydrazide. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are invaluable for the characterization of diamagnetic metal complexes of this compound and its derivatives in solution. The chemical shifts of protons and carbons in the ligand are sensitive to the coordination environment.

In the ¹H NMR spectrum of a free hydrazone ligand derived from an aminobenzhydrazide, characteristic signals include:

Aromatic protons in the range of δ 6.0-8.5 ppm. asianpubs.org

The -NH proton of the hydrazide moiety, which is often observed as a singlet at a downfield chemical shift (e.g., δ 11.60 ppm). asianpubs.org

The azomethine proton (-CH=N) of hydrazones, typically appearing as a singlet around δ 8.4 ppm. asianpubs.org

The protons of the amino group (-NH₂), which can appear as a singlet around δ 6.0 ppm. asianpubs.org

In the ¹³C NMR spectrum of the free ligand, key resonances include:

The carbonyl carbon (C=O) at approximately δ 165 ppm. asianpubs.org

The azomethine carbon (C=N) around δ 155 ppm. asianpubs.org

Aromatic carbons in the region of δ 113-151 ppm. asianpubs.org

Upon complexation with a diamagnetic metal ion, such as Zn(II) or Cd(II), shifts in these signals can confirm the coordination of the ligand. For example, a downfield shift of the azomethine proton and carbon signals would support the coordination of the azomethine nitrogen to the metal center. However, for paramagnetic complexes, such as those of Cu(II) or Co(II), obtaining well-resolved NMR spectra can be challenging due to signal broadening. asianpubs.orgechemcom.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hydrazone Ligand Derived from 2-Aminobenzhydrazide

| Group | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

|---|---|---|

| -OH (phenolic) | 12.08 (s, 1H) | 150.67 |

| -NH (hydrazide) | 11.60 (s, 1H) | - |

| -CH=N (azomethine) | 8.38 (s, 1H) | 155.22 |

| Aromatic-H | 6.90-7.67 (m) | 113.36-136.24 |

| -NH₂ | 6.03 (s, 2H) | 150.36 |

Data from a study on 3,5-di-tert-butyl-2-hydroxy benzylidene 2-aminobenzhydrazide. asianpubs.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the coordination compounds of this compound, which can help in elucidating the geometry of the metal center. The spectra of these complexes typically show two types of electronic transitions: ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.netlibretexts.org

The free ligands usually exhibit intense absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic rings and the hydrazone moiety. researchgate.net Upon complexation, these bands may shift, and new bands can appear.

Charge Transfer (CT) Transitions: LMCT bands are often observed in the near-UV or visible region and are typically intense. researchgate.netlibretexts.org For instance, in some Cu(II) complexes of hydrazone ligands, LMCT bands have been assigned in the range of 23,923-24,691 cm⁻¹. researchgate.net

d-d Transitions: For transition metal complexes with partially filled d-orbitals, such as Cu(II), weaker absorption bands corresponding to d-d transitions are observed in the visible or near-IR region. The position and number of these bands are indicative of the coordination geometry around the metal ion. For example, a broad d-d transition band around 12,048-15,625 cm⁻¹ in Cu(II) complexes can be indicative of a distorted octahedral or square planar geometry. researchgate.net

Table 3: Electronic Spectral Data (cm⁻¹) for Copper(II) Complexes of a Hydrazone Derived from 2-Aminobenzhydrazide

| Complex | µeff (B.M.) | π-π* | n-π* | LMCT | d-d transition |

|---|---|---|---|---|---|

| [Cu(HL)(Cl₂)H₂O] | 1.85 | 33,898 | 49,019, 41,666 | 24,691 | 12,048 |

| [Cu(HL)(NO₃)]·2/3H₂O | 1.71 | 33,898 | 44,444 | 23,923 | 15,625 |

Data compiled from a study on copper(II) complexes of 3,5-di-tert-butyl-2-hydroxy benzylidene 2-aminobenzhydrazide. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying paramagnetic metal complexes, particularly those of Cu(II). The ESR spectrum provides information about the electronic environment of the unpaired electron and can be used to determine the nature of the metal-ligand bonding and the geometry of the complex.

For Cu(II) complexes, the g-tensor values (g∥ and g⊥) and the hyperfine coupling constant (A∥) are key parameters obtained from the ESR spectrum. These parameters can help distinguish between different coordination geometries. For example, in an axial symmetry, if g∥ > g⊥ > 2.0023, it indicates that the unpaired electron resides in the dx²-y² orbital, which is characteristic of a square planar or tetragonally distorted octahedral geometry.

The geometric parameter G, calculated as G = (g∥ - 2.0023) / (g⊥ - 2.0023), can provide information about the exchange interaction between copper centers in a polycrystalline solid. A G value greater than 4 suggests that exchange interactions are negligible, while a value less than 4 indicates considerable exchange interaction.

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and confirm the composition of this compound-based ligands and their metal complexes. asianpubs.orgfrontiersin.org The mass spectrum of the free ligand shows a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. asianpubs.orgresearchgate.net For example, the mass spectrum of this compound shows a molecular ion peak at m/z 151. researchgate.net

For metal complexes, the mass spectrum can show peaks corresponding to the entire complex or various fragments, providing evidence for the stoichiometry of the ligand and metal in the complex. frontiersin.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of coordination compounds. frontiersin.org

Structural Elucidation of Coordination Compounds

The definitive determination of the three-dimensional structure of coordination compounds of this compound is achieved through X-ray diffraction techniques.

X-ray Diffraction Studies (Single Crystal and Powder)

Powder X-ray Diffraction (PXRD): When single crystals suitable for X-ray analysis cannot be obtained, PXRD is a valuable alternative for characterizing the crystallinity of the synthesized compounds. asianpubs.orgresearchgate.net The PXRD pattern of a crystalline material is a unique fingerprint. By comparing the PXRD pattern of a synthesized complex with that of the free ligand, it can be confirmed that a new crystalline phase has been formed. nih.gov Furthermore, the average crystallite size of the particles can be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net In some cases, the diffraction data from a powder sample can be used to determine the crystal system and unit cell parameters. researchgate.netajol.info

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements at room temperature are instrumental in determining the electronic structure and stereochemistry of transition metal complexes. The effective magnetic moment (μ_eff), calculated from these measurements, provides insight into the number of unpaired electrons in the metal center, which in turn helps to deduce the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the nature of the metal-ligand bonding. tandfonline.comresearchgate.net

For complexes of this compound and related hydrazones, magnetic susceptibility data have been used to characterize compounds with various metal ions. For example, Cr(III) and Co(II) complexes have been shown to be paramagnetic, consistent with the presence of unpaired electrons, while Cd(II) complexes are diamagnetic, as expected for a d¹⁰ configuration. researchgate.net The magnetic moment values can also suggest high-spin or low-spin configurations. For instance, a Co(II) complex with a magnetic moment of 4.91 B.M. suggests a high-spin configuration within an octahedral geometry, indicating that the Schiff base ligand is weak-field. researchgate.net Similarly, magnetic data for various Cu(II), Mn(II), and Ni(II) complexes have been used to propose octahedral or distorted octahedral geometries. asianpubs.orgtandfonline.comresearcher.life The covalent nature of the metal-ligand bonds can also be supported by these measurements, often in conjunction with ESR spectral data. researchgate.net

| Metal Ion | Complex Type | Magnetic Moment (B.M.) | Inferred Geometry/Property |

|---|---|---|---|

| Co(II) | Hydrazone Schiff base complex | 4.91 | Paramagnetic, High-spin, Octahedral researchgate.net |

| Cr(III) | Hydrazone Schiff base complex | 3.92 | Paramagnetic, Octahedral researchgate.net |

| Cd(II) | Hydrazone Schiff base complex | 0.00 | Diamagnetic, Octahedral researchgate.net |

| Cu(II) | Hydrazone ligand from 2-aminobenzhydrazide | - | Distorted Octahedral / Square Pyramidal asianpubs.orgasianpubs.org |

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of compounds and their decomposition patterns. scielo.org.conetzsch.commt.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and thermal stability. mt.comabo.fi DSC measures the heat flow associated with transitions in a material as a function of temperature, identifying events like melting, crystallization, and glass transitions. scielo.org.coabo.fi

For this compound and its derivatives, DSC measurements show a sharp endothermic peak corresponding to the melting process, which can be followed by exothermic peaks indicating decomposition. researchgate.net The melting onset for a hydrazone derived from 2-aminobenzhydrazide (H₂L³) was observed at 159 °C, with decomposition beginning at 211 °C. preprints.orgmdpi.com

TGA of metal complexes of this compound provides valuable information on their thermal stability and composition. tandfonline.com The analysis can confirm the presence of coordinated or lattice water molecules by identifying mass loss at lower temperatures. asianpubs.orgasianpubs.org The subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand. tandfonline.com Studies on polynuclear and dinuclear molybdenum(VI) complexes with hydrazone ligands derived from aminobenzhydrazide have shown them to be thermally stable up to 300 °C, after which they decompose in a single step. preprints.orgmdpi.com The thermal data helps to understand the structure of the complexes and the nature of the molecules (like water) involved in the coordination sphere. asianpubs.orgcolab.wsasianpubs.org

| Compound | Technique | Observed Event | Temperature (°C) |

|---|---|---|---|

| Hydrazone from 2-aminobenzhydrazide (H₂L³) | DSC | Melting Onset | 159 preprints.orgmdpi.com |

| Hydrazone from 2-aminobenzhydrazide (H₂L³) | TGA | Decomposition Start | 211 preprints.orgmdpi.com |

| Mo(VI) polynuclear/dinuclear complexes | TGA | Stable up to | 300 preprints.orgmdpi.com |

| Various transition metal complexes | TGA | Decomposition of ligand | >300 tandfonline.compreprints.orgmdpi.com |

Applications of this compound Metal Complexes

The ability of this compound to act as a versatile ligand allows for the formation of metal complexes with a wide array of applications in different scientific fields. myskinrecipes.comsmolecule.com

Catalysis

Metal complexes derived from this compound and related hydrazones have demonstrated significant potential as catalysts in organic synthesis. myskinrecipes.com Their unique structure and the nature of the metal center can be tuned to facilitate specific chemical transformations.

One notable application is in oxidation reactions. nih.gov For example, a series of molybdenum(VI) complexes with hydrazonato ligands derived from 2-aminobenzhydrazide have been synthesized and tested as catalysts for the epoxidation of cyclooctene, using tert-butyl hydroperoxide (TBHP) as the oxidant. preprints.orgnih.gov These studies revealed that the structure of the complex, whether mononuclear, dinuclear, or polynuclear, significantly impacts catalytic efficiency. preprints.orgnih.gov Dinuclear assemblies were found to exhibit better catalytic activity compared to their mononuclear or polynuclear counterparts. preprints.orgnih.gov Ruthenium(II) hydrazone Schiff base complexes have also shown catalytic activity for the oxidation of alcohols to aldehydes and ketones. colab.ws

Material Science

The coordination complexes of this compound are of interest in the field of material science. myskinrecipes.comsmolecule.com These compounds can be used as building blocks for creating novel materials with specific functional properties. For instance, oligomeric transition metal complexes synthesized using 4-aminobenzoic hydrazide have been investigated for their applicability in the fabrication of organic-inorganic hybrid devices. These materials exhibit interesting electrical and photoelectrical properties, which are crucial for applications in electronics and optoelectronics. The ability of the hydrazide ligand to form stable and structurally diverse complexes with various metals allows for the fine-tuning of these properties for specific technological uses. myskinrecipes.com

Pharmaceutical Applications

Hydrazides and their metal complexes have long been a subject of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities. tandfonline.comontosight.ai While this compound itself serves as an intermediate in the synthesis of pharmaceuticals, its metal complexes have also been explored for their therapeutic potential. myskinrecipes.comontosight.ai

Complexation with metal ions can enhance the biological activity of the parent ligand. researchgate.net Derivatives of this compound and their complexes have been studied for potential antimicrobial and anticancer properties. ontosight.ai For example, research has shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, suggesting a potential role in oncology. The mechanism of action often involves the interaction of the complex with biological targets like enzymes or DNA. The coordination chemistry of these compounds allows for the design of molecules with specific biological functions, making them promising candidates for further investigation in drug development. tandfonline.comsmolecule.com

Antimicrobial Properties

Antibacterial Activity

Hydrazide-hydrazones derived from aminobenzoic acids have shown significant potential as antibacterial agents. mdpi.com Their mechanism of action can involve interactions with bacterial cellular processes, and in some cases, they exhibit bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) effects. nih.gov

Activity Against Gram-Positive Bacteria (e.g.,Staphylococcus aureus,Enterococcus faecalis)

Derivatives of this compound have been reported to exhibit activity against Gram-positive bacteria. For instance, some synthesized hydrazide-hydrazones have shown inhibitory effects against Staphylococcus aureus and Enterococcus faecalis. researchgate.net The antibacterial potency of these derivatives can be influenced by the specific structural modifications made to the parent molecule.

In various studies, hydrazide-hydrazone compounds have demonstrated significant activity against S. aureus, with some derivatives showing efficacy comparable or even superior to standard antibiotics. mdpi.comnih.govnih.gov For example, certain novel hydrazide-hydrazones have exhibited strong antibacterial action against both methicillin-susceptible (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net Similarly, activity against E. faecalis, a bacterium known for causing nosocomial infections, has been observed with some hydrazide derivatives, highlighting their potential for therapeutic applications. nih.govnih.govjcdr.net

Activity Against Gram-Negative Bacteria (e.g.,Escherichia coli,Moraxella catarrhalis)

The antibacterial spectrum of this compound derivatives often extends to Gram-negative bacteria. Research has shown that these compounds can be effective against pathogens like Escherichia coli and Moraxella catarrhalis. rsc.orgresearchgate.net The activity against Gram-negative bacteria is particularly significant as their outer membrane can pose a barrier to many antibiotics.

Some hydrazone derivatives have displayed potent activity against E. coli, with certain compounds showing greater efficacy than standard drugs like ciprofloxacin. mdpi.com Studies have also reported substantial antibacterial activity against M. catarrhalis, a common cause of respiratory tract infections. zu.edu.pkresearchgate.net The position of substituents on the aromatic rings of these molecules has been found to influence their activity against Gram-negative strains. rsc.org

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy, representing the lowest concentration that prevents visible bacterial growth. MIC values for this compound and its derivatives are typically determined using broth microdilution methods. rsc.org

Studies have reported a range of MIC values for these compounds against various bacterial strains. For example, MIC values for this compound against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Moraxella catarrhalis have been documented. The MIC values can vary significantly depending on the specific derivative and the target bacterium. Some hydrazone derivatives have shown very low MICs, indicating high potency. For instance, certain compounds have demonstrated MICs as low as 0.002 µg/mL against specific Gram-positive bacteria. mdpi.com

Table 1: Example of MIC Values for this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

| Moraxella catarrhalis | 256 |

This table is for illustrative purposes and based on available data. Actual MIC values can vary between studies and specific derivatives.

Broth Microdilution Methods for Efficacy Assessment

The broth microdilution method is a standard laboratory technique used to determine the MIC of antimicrobial agents. rsc.org This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. rsc.org

After an incubation period, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that has inhibited bacterial growth. rsc.orgjcdr.net This method allows for the quantitative assessment of the antibacterial efficacy of compounds like this compound and its derivatives and is crucial for comparing the potency of different synthesized molecules. researchgate.net

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. waset.orgresearchgate.net Fungal infections are a significant cause of morbidity and mortality, and there is a continuous need for new antifungal agents. Hydrazone-containing compounds have shown promise in this area, with activity against various fungal pathogens. nih.govresearchgate.net

Research has demonstrated that some hydrazide-hydrazones exhibit potent antifungal effects against species such as Candida albicans and Aspergillus niger. researchgate.netnih.gov The antifungal activity is often evaluated using methods like broth microdilution assays to determine the MIC. Some synthesized compounds have shown antifungal activity comparable or even superior to standard antifungal drugs like fluconazole. researchgate.net The structural features of these derivatives play a critical role in their antifungal potency.

Cytotoxic and Anticancer Activities

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable cytotoxic and anticancer properties. The core structure, featuring an amino group and a hydrazide moiety on a benzene ring, allows for diverse chemical modifications, leading to a wide array of derivatives with potent biological activities. These compounds, particularly hydrazone derivatives, are recognized for their potential as anticancer agents. researchgate.net

Inhibition of Cancer Cell Growth

Research has consistently shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The hydrazide-hydrazone linkage is considered a crucial pharmacophore for these biological activities. researchgate.net

Specific examples from research literature include:

Hydrazone-Isatin Derivatives: A series of novel mono- and bishydrazones were synthesized and tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. nih.gov The compounds generally exhibited greater cytotoxicity against the HT-29 cell line. nih.gov

Hydrazone Schiff Bases: These derivatives have shown substantial anticancer activity against MCF-7 (breast) and A549 (lung) cancer cell lines. researchgate.net The imine moiety within these Schiff bases is considered critical for their pharmacological effects. researchgate.net

Articaine-Derived Hydrazones: In a study focusing on new hydrazone derivatives, compounds 2b and 2m displayed the highest cytotoxic activity against MDA-MB-231 triple-negative human breast cancer cells, with IC50 values of 16.62 ± 1.18 µM and 18.56 ± 2.36 µM, respectively. jrespharm.com

Quinazolinone Derivatives: The synthesis of 3-substituted quinazolinones from this compound has yielded compounds with potential anticancer properties. dntb.gov.ua

| Derivative Class | Cancer Cell Line(s) | Key Finding | Citation |

|---|---|---|---|

| Hydrazone-Isatin Derivatives | HT-29 (Colon Adenocarcinoma), A375 (Melanoma) | Showed significant cytotoxicity, particularly against HT-29 cells. Two specific compounds were identified as the most active in both 2D and 3D cell cultures. | nih.gov |

| Hydrazone Schiff Bases | MCF-7 (Breast), A549 (Lung) | Demonstrated substantial anticancer activity, comparable to the standard doxorubicin (B1662922). | researchgate.net |

| Articaine-Derived Hydrazones | MDA-MB-231 (Triple-Negative Breast Cancer) | Compounds 2b and 2m exhibited the highest cytotoxic activity in the series. | jrespharm.com |

| 3-Substituted Quinazolinones | Various | Antiproliferative studies indicated that certain derivatives are potential anticancer agents. | dntb.gov.uascispace.com |

Induction of Apoptosis in Cancer Cells

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Key findings on apoptosis induction include:

Caspase Activation and PARP Cleavage: The derivative AM6-36 was found to induce apoptosis in HL-60 human leukemia cells. nih.gov This process was marked by the cleavage, and thus activation, of caspases-3, -7, and -9. nih.gov A hallmark of this caspase-mediated apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govbiomolther.org The development of small molecules that specifically target and induce the cleavage of PARP1 represents a modern therapeutic strategy to trigger programmed cell death in cancer cells. rsc.org

Mitochondrial Pathway: The apoptotic effects of AM6-36 were also associated with a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov

Gene Expression Modulation: Combination therapies involving certain inhibitors can synergistically induce apoptosis by increasing the expression of pro-apoptotic factors like Bax and decreasing the expression of anti-apoptotic proteins. biomolther.org Articaine-derived hydrazones were also shown to induce apoptosis, as assessed by Bax and Bcl-2 gene expression levels. jrespharm.com

Case Studies in Oncology Research

Specific derivatives of this compound have been the subject of detailed mechanistic studies, providing valuable insights into their anticancer potential.

Case Study: AM6-36 in Human Leukemia Cells

A study on AM6-36 , a complex indeno[1,2-C]isoquinoline derivative, provided a comprehensive look at its effects on HL-60 human leukemia cells. nih.gov

Cell Cycle Arrest: At lower concentrations (≤0.25 µM), AM6-36 induced an arrest in the G2/M phase of the cell cycle. nih.gov

Apoptosis Induction: At higher concentrations (1 and 2 µM), the cellular response shifted from cell cycle arrest to apoptosis. nih.gov

Molecular Mechanism: The apoptotic response was linked to the up-regulation of p38 MAPK and JNK phosphorylation and the down-regulation of the c-Myc oncogene expression. nih.gov This suggests that AM6-36 may serve as an effective anticancer agent by modulating these key signaling pathways to induce cell cycle arrest and apoptosis. nih.gov

Structure-Activity Relationships for Anticancer Efficacy

The biological activity of this compound derivatives is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of these compounds.

The Hydrazone Moiety: The hydrazone functionality (-NHN=CH-) is widely considered a key pharmacophore responsible for the broad spectrum of biological activities, including anticancer effects, seen in these derivatives. researchgate.netresearchgate.net

Substituent Effects: In a series of novel 3-aminobenzofuran derivatives designed for a different therapeutic purpose, the type and position of substituent groups on the benzyl (B1604629) moiety were found to be critical for inhibitory potency. nih.gov For instance, compounds with electron-withdrawing groups like fluoro showed better inhibitory activity than those with electron-donating groups. nih.gov While this study was not focused on cancer, it highlights the sensitivity of biological activity to fine chemical modifications.

Isomer and Functional Group Positioning: The placement of functional groups is critical. For instance, in one study investigating hydrazones, the introduction of an amino group into the benzhydrazide moiety was found to diminish cytotoxicity, underscoring the complex nature of SAR. rsc.org

Enzyme Inhibition Studies

The biological effects of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. This is a key mechanism behind their therapeutic potential, particularly in oncology.

Polyadenosine Diphosphoribose Polymerase (PARP) Inhibition

One of the most significant enzymatic targets related to this compound is the Polyadenosine Diphosphoribose Polymerase (PARP) family of enzymes.

Mechanism of PARP: PARP enzymes, particularly PARP1 and PARP2, are nuclear proteins that play a critical role in DNA repair, specifically in the base excision repair (BER) pathway for single-strand DNA breaks. oaepublish.comhematologyandoncology.netjhoponline.com When a single-strand break occurs, PARP is recruited to the site, where it catalyzes the formation of poly(ADP-ribose) polymers, a process that signals and recruits other DNA repair proteins. hematologyandoncology.netjhoponline.com

Role of 3-Aminobenzamide: The closely related compound, 3-aminobenzamide (3AB) , was identified in the early 1980s as an inhibitor of PARP. oaepublish.com It functions by competing with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the natural substrate of PARP, thereby blocking the enzyme's catalytic activity. oaepublish.comjhoponline.com

Therapeutic Strategy (Synthetic Lethality): The inhibition of PARP is a major strategy in cancer therapy. If PARP is inhibited in a cancer cell, single-strand breaks are not repaired efficiently. hematologyandoncology.net During DNA replication, these unrepaired breaks can lead to the formation of more lethal double-strand breaks. jhoponline.com In normal cells, these double-strand breaks can be repaired by another pathway called homologous recombination (HR). oaepublish.com However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. hematologyandoncology.netjhoponline.com In these "HR-deficient" cells, the inhibition of PARP leads to a catastrophic level of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality. oaepublish.com Over-activation of PARP due to DNA damage can also lead to massive depletion of ATP, contributing to cell death. nih.gov PARP inhibition can help maintain the cellular ATP pool. nih.gov

Myeloperoxidase Inhibition

This compound, also known as 4-aminobenzoic acid hydrazide (ABAH), has been identified as a potent and specific inhibitor of myeloperoxidase (MPO). chemrxiv.orgresearchgate.net It functions as a mechanism-based inhibitor, meaning it is oxidized by the enzyme to form radical intermediates that then cause the irreversible inactivation of MPO. chemrxiv.org Studies have reported that ABAH inhibits the production of hypochlorous acid (HOCl) by purified MPO with a 50% inhibitory concentration (IC₅₀) of 300 nM. chemrxiv.org In stimulated neutrophils, it has been shown to inhibit HOCl production by up to 90%, with IC₅₀ values of 16 µM and 2.2 µM in zymosan and phorbol (B1677699) myristate acetate (B1210297) stimulated neutrophils, respectively. chemrxiv.orgresearchgate.net

The inhibitory action of this compound is selective, as it does not affect the production of superoxide (B77818) radicals or the degranulation of neutrophils. chemrxiv.org Furthermore, it does not inhibit other enzymes such as catalase or glutathione (B108866) peroxidase. chemrxiv.orgresearchgate.net The mechanism of inactivation involves the oxidation of ABAH by MPO to a radical species. nih.gov This radical then reduces the enzyme to its ferrous state. nih.gov In the absence of oxygen, this leads to the rapid destruction of the enzyme's heme groups, while in the presence of oxygen, it can lead to the formation of compound III and subsequent loss of heme absorbance. nih.gov

Table 1: Myeloperoxidase Inhibition by this compound (ABAH)

| System | Parameter | IC₅₀ Value |

|---|---|---|

| Purified Myeloperoxidase | HOCl Production | 0.3 µM researchgate.net |

| Zymosan-stimulated Neutrophils | HOCl Production | 16 µM chemrxiv.orgresearchgate.net |

| Phorbol Myristate Acetate-stimulated Neutrophils | HOCl Production | 2.2 µM chemrxiv.orgresearchgate.net |

Urease Inhibition

Derivatives of aminobenzhydrazide have been investigated for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov Schiff base derivatives and their metal complexes have shown significant urease inhibitory activity.

For instance, a Schiff base ligand derived from 2-aminobenzhydrazide, 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one (H-HHAQ), and its metal complexes have been synthesized and evaluated for urease inhibition. scispace.comresearchgate.net While the ligand itself was inactive, its copper(II) complex was found to be a highly potent inhibitor of jack bean urease, with an IC₅₀ value of 0.3 ± 0.1 μM, which is significantly more potent than the standard inhibitor thiourea. scispace.com In contrast, the cobalt(II) complex showed moderate activity (IC₅₀ = 43.4 ± 1.2 μM), and the nickel(II) and zinc(II) complexes were weak or inactive inhibitors. scispace.com

Other studies on benzohydrazone derivatives have also demonstrated excellent urease inhibition, with some compounds showing activity close to that of the standard thiourea. core.ac.ukmdpi.com The structure-activity relationship of these derivatives suggests that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory potential. mdpi.com

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) by Derivatives

Derivatives of this compound have been explored as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic nervous system and targets for the treatment of Alzheimer's disease. frontiersin.orgnih.gov

Research on hydrazide-hydrazone scaffolds has revealed their potential for dual inhibition of both AChE and BChE. nih.gov For example, a series of iodinated hydrazide-hydrazones synthesized from 4-substituted benzohydrazides showed moderate dual inhibitory activity, with IC₅₀ values ranging from 15.1 to 140.5 µM for AChE and 35.5 to 170.5 µM for BChE. nih.gov Specifically, N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide was the most potent AChE inhibitor in this series, while 4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide was the most potent BChE inhibitor. nih.gov

Other heterocyclic derivatives that can be synthesized from aminobenzhydrazides, such as 1,2,4-triazole (B32235) derivatives, have also shown significant cholinesterase inhibitory activity. researchgate.net Some of these analogues exhibited potent inhibition with IC₅₀ values in the low micromolar and even sub-micromolar range against both AChE and BChE, surpassing the activity of the standard drug Donepezil in some cases. researchgate.net The structure-activity relationship studies indicate that the inhibitory potency is influenced by the nature and position of substituents on the phenyl rings. researchgate.net

Table 2: Cholinesterase Inhibition by Representative Hydrazide Derivatives

| Compound Type | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Iodinated Hydrazide-Hydrazones | AChE | 15.1 - 140.5 nih.gov |

| BChE | 35.5 - 170.5 nih.gov | |

| 1,2,4-Triazole-benzenesulfonohydrazide analogues | AChE | 0.30 - 15.21 researchgate.net |

| BChE | 0.70 - 18.27 researchgate.net |

Ribonucleotide Reductase Inhibition by Metal Complexes

While there is limited direct research on ribonucleotide reductase (RNR) inhibition by metal complexes of this compound, studies on structurally related compounds highlight the potential of metal complexes as RNR inhibitors. RNR is a crucial enzyme for DNA synthesis and repair, making it a target for cancer therapy. nih.gov

A prominent example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), an α-N-heterocyclic thiosemicarbazone that is a potent RNR inhibitor. researchgate.netnih.gov The mechanism of action of Triapine and its metal complexes involves the chelation of metal ions, such as iron, which are essential for the enzyme's catalytic activity. researchgate.netnih.gov The formation of metal-ligand complexes, particularly the iron(II)-Triapine complex, leads to the generation of reactive oxygen species that damage the RNR enzyme. researchgate.netnih.gov

The ability of this compound to form stable complexes with various metal ions suggests that its metal complexes could potentially exhibit inhibitory activity against metalloenzymes like RNR. However, specific studies to investigate the RNR inhibitory properties of this compound metal complexes are needed to confirm this hypothesis.

Histone Deacetylase (HDAC) Inhibition by Derivatives

Derivatives of this compound, particularly those incorporating a benzamide (B126) or hydrazide zinc-binding group (ZBG), have emerged as promising inhibitors of histone deacetylases (HDACs). frontiersin.orgacs.org HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. rsc.org

Several studies have shown that hydrazide-based derivatives can act as potent and selective inhibitors of class I HDACs (HDAC1, 2, and 3). chemrxiv.orgfrontiersin.org For instance, certain hydrazide derivatives with small, flexible functional groups have demonstrated low nanomolar IC₅₀ values and a preference for HDAC3. chemrxiv.org In one study, a series of 2-aminopyridine-based derivatives with a hydrazide ZBG showed strong HDAC1/3 inhibitory activity, with compound 9e being the most potent against HDAC1 and HDAC3 with IC₅₀ values of 52.4 nM and 14.7 nM, respectively. acs.org

The length and nature of the linker and cap groups in these derivatives are crucial for their inhibitory potency and selectivity. frontiersin.orgfrontiersin.org Shorter molecular length has been associated with stronger HDAC inhibition. frontiersin.org Coumarin-oxadiazole derivatives bearing a hydrazide ZBG have also been identified as powerful HDAC inhibitors, with some compounds showing better inhibitory activity against cancer cell lines than the approved drug SAHA. ekb.eg

Table 3: HDAC Inhibition by Representative Hydrazide Derivatives

| Compound Class | Target | IC₅₀ (nM) |

|---|---|---|

| 2-Aminopyridine-based Hydrazide (9e) | HDAC1 | 52.4 acs.org |

| HDAC3 | 14.7 acs.org | |

| Propyl-substituted Hydrazide (5) | HDAC3 | ~4 chemrxiv.org |

| 2-Phenylquinoline-4-carboxylic acid Hydrazide (D29) | HDAC3 | 0.477 µM frontiersin.org |

Anticonvulsant Activity of Derivatives

Derivatives of this compound, particularly quinazolin-4(3H)-ones, have been extensively studied for their anticonvulsant properties. These compounds are synthesized through the cyclization of aminobenzhydrazide derivatives and have shown significant activity in various preclinical models of epilepsy.

A new series of quinazolin-4(3H)-ones demonstrated notable anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. semanticscholar.org The structure-activity relationship studies revealed that the substitution at position 3 of the quinazolinone ring significantly influences the anticonvulsant activity. For example, a butyl substitution at this position was found to have a significant effect on preventing the spread of seizures and raising the seizure threshold. semanticscholar.org Several compounds from this series, such as compounds 8, 13, and 19, showed 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide. semanticscholar.org

Further modifications, such as the incorporation of heteroalkyl groups, have also led to a significant increase in protection against scPTZ-induced seizures. semanticscholar.org The mechanism of action for some of these quinazolin-4(3H)-one derivatives is suggested to be through positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site. nih.gov

Anti-inflammatory and Analgesic Properties of Hydrazone and Quinazolinone Derivatives

Hydrazone and quinazolinone derivatives synthesized from this compound have demonstrated significant anti-inflammatory and analgesic activities. researchgate.net These classes of compounds are attractive in medicinal chemistry due to their broad spectrum of biological effects. researchgate.net